molecular formula C11H18N2O3S B602342 Methyl biotin CAS No. 415725-35-8

Methyl biotin

Cat. No. B602342
M. Wt: 258.34
InChI Key:
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Description

Methyl Biotin, also known as Biotin Methyl Ester (BME), is a derivative of biotin . Biotin, also known as vitamin B7 or vitamin H, is involved in a wide range of metabolic processes, primarily related to the utilization of fats, carbohydrates, and amino acids .


Synthesis Analysis

The biotin synthetic pathway can be divided into early and late segments. The early pathway involves the generation of the pimelate moiety, a 7-carbon α,ω-dicarboxylate, which contributes 7 of the 10 biotin carbon atoms . The late pathway involves the assembly of the fused rings of the cofactor . Methylation eliminates the charge of the free carboxyl group, and introduces a methyl group that mimics that of the canonical acetyl-thioester primer .


Molecular Structure Analysis

Biotin consists of a tetrahydroimidizalone ring fused with an organosulfur-containing tetrahydrothiophene ring that bears a valeric acid substituent .


Chemical Reactions Analysis

Biotin must be covalently attached to its cognate enzyme proteins for function. This attachment is mediated by the formation of an amide linkage between the biotin carboxyl group and the ε-amino group of a specific lysine residue in the conserved biotin accepting domains of the apoenzymes .

Scientific Research Applications

  • Biotin is essential for the function of carboxylases involved in gluconeogenesis, fatty acid metabolism, and amino acid catabolism, playing a critical role in metabolic homeostasis (Pacheco‐Alvarez, Solórzano-Vargas, & del Río, 2002).

  • Biotin deficiency can lead to inherited biotin-responsive disorders, with severe metabolic and neurological consequences. These disorders highlight the importance of biotin in human health (Baumgartner & Suormala, 1999).

  • Apart from its catalytic role, biotin also influences gene expression in plants. It modulates the transcriptional and translational regulation of enzymes like methylcrotonyl-CoA carboxylase, demonstrating biotin's broader biological significance (Che, Weaver, Wurtele, & Nikolau, 2003).

  • Biotin is involved in the enzymatic reactions of carboxylases in various organisms, including Escherichia coli, highlighting its universal importance across different life forms (Guchhait, Polakis, Hollis, Fenselau, & Lane, 1974).

  • The biosynthesis of biotin involves complex pathways, with implications for understanding its role in cellular processes and potential applications in biotechnology (Lin, Hanson, & Cronan, 2010).

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-6(10(14)15)3-2-4-8-9-7(5-17-8)12-11(16)13-9/h6-9H,2-5H2,1H3,(H,14,15)(H2,12,13,16)/t6?,7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBSLIBPXCFHDN-UYXKVSBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC1C2C(CS1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858021
Record name 2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl biotin

CAS RN

415725-35-8
Record name 2-Methyl-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
10
Citations
DC Fry, TL Fox, MD Lane… - Journal of the American …, 1985 - ACS Publications
… of 3'-/V-methyl ¿-biotin (11 Hz) is apparently dueto coupling with its vicinal CH proton; similar coupling (8.6 Hz) is observed with ¿-biotin under conditions in which exchange has been …
Number of citations: 39 pubs.acs.org
DS Wilbur, PM Pathare, DK Hamlin, PS Stayton… - Biomolecular …, 1999 - Elsevier
… Initially, the radioiodinated α-methyl biotin derivative 3b, was prepared because the synthesis of the precursor, 3a, was relatively straightforward. However, the α-methyl did not …
Number of citations: 68 www.sciencedirect.com
M OSAKAI, K TAMURA, Y IZUMI… - Journal of Nutritional …, 1986 - jstage.jst.go.jp
Compound X, reported as an intermediate in the biosyn thesis of biotin from dethiobiotin(DTB)(Biochem. Biophys. Res. Commun., 88, 312 (1979)), was found to contain N-formyl DTB …
Number of citations: 5 www.jstage.jst.go.jp
RM Claramunt, F Herranz, MD Santa María… - Biosensors and …, 2004 - Elsevier
… been used in order to correlate the minimized energies of the complexes with the binding constant K b values measured on two hosts and five urea derivatives including methyl biotin. K …
Number of citations: 24 www.sciencedirect.com
GT DeTitta, R Parthasarathy… - Proceedings of the …, 1980 - National Acad Sciences
Biotin is a coenzyme that fixes CO2 for transfer in a family of carboxylase, decarboxylase, and transcarboxylase enzymes. Their enzyme reactions involve two basic steps during which a …
Number of citations: 40 www.pnas.org
A Marquet - Low Molecular Weight Sulphur Containing Natural …, 1977 - Elsevier
… Side-chain modifications It is most interesting to synthesize this type of derivatives since two of them, a methyl biotin and a dehydrobiotin (Fig. 11) isolated from microorganisms cultures (…
Number of citations: 15 www.sciencedirect.com
大堺美弥子, 田村光司, 和泉好計… - Journal of Nutritional …, 1986 - jlc.jst.go.jp
Compound X, reported as an intermediate in the biosyn-thesis of biotin from dethiobiotin (DTB) (Biochem. Biophys. Res. Commun., 88, 312 (1979)), was found to contain N-formyl DTB …
Number of citations: 3 jlc.jst.go.jp
DS Wilbur, DK Hamlin, PM Pathare… - Bioconjugate …, 1997 - ACS Publications
… Although 24 was prepared, the difficulties encountered in that synthesis led to the desire to prepare an additional N-methyl biotin derivative. From a limited survey of commercial sources…
Number of citations: 87 pubs.acs.org
MÁ Farrán, D Santa Maria, MÁ García… - Journal of Inclusion …, 2015 - Springer
… Our group [11–13], as well as Ghosh and Sen [14], have also contributed to this field using isophthaloyl or pyridine naphthyridyl bisamide systems to build receptors for methyl biotin …
Number of citations: 7 link.springer.com
F Angeles, RM Claramunt - Citeseer
… Our group [11–13], as well as Ghosh and Sen [14], have also contributed to this field using isophthaloyl or pyridine naphthyridyl bisamide systems to build receptors for methyl biotin …
Number of citations: 2 citeseerx.ist.psu.edu

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